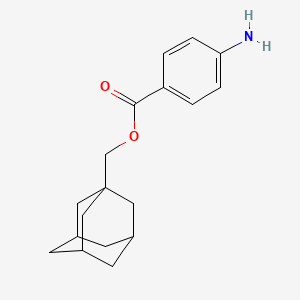

1-Adamantylmethyl 4-aminobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

1-adamantylmethyl 4-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c19-16-3-1-15(2-4-16)17(20)21-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZAFEKEAUUIHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 1 Adamantylmethyl 4 Aminobenzoate

Optimized Synthetic Pathways for 1-Adamantylmethyl 4-aminobenzoate (B8803810)

The construction of the ester linkage in 1-Adamantylmethyl 4-aminobenzoate can be approached through several synthetic strategies, each with its own set of advantages and challenges. The primary methods revolve around esterification reactions, though alternative coupling strategies are also being explored to enhance efficiency and selectivity.

Esterification Reactions: Catalytic and Non-Catalytic Approaches

Catalytic Approaches:

The most common method for synthesizing esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.netyoutube.com In the case of 1-Adamantylmethyl 4-aminobenzoate, this would involve the reaction of 4-aminobenzoic acid with 1-adamantylmethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.net The mechanism involves protonation of the carbonyl group of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. researchgate.net Due to the presence of the basic amino group in 4-aminobenzoic acid, which would be protonated by the acid catalyst, a stoichiometric amount of acid is often required. researchgate.net To drive the reversible reaction towards the product, an excess of one of the reactants, typically the alcohol, is used, or water is removed as it is formed. researchgate.net

The efficiency of Fischer esterification can be influenced by the steric hindrance of the alcohol. Primary alcohols like 1-adamantylmethanol are generally easier to esterify than more sterically hindered secondary or tertiary alcohols. researchgate.net

A variety of catalysts can be employed for esterification. While mineral acids are common, solid acid catalysts and Lewis acids have also been investigated for similar reactions. researchgate.net The choice of catalyst can impact reaction conditions and yields. For instance, the concentration of the catalyst can significantly affect the rate of ester formation. sigmaaldrich.com

Non-Catalytic Approaches:

Non-catalytic esterification methods, often conducted under high-temperature and high-pressure conditions, such as with supercritical alcohols, offer an alternative pathway that avoids the use of catalysts. This can be advantageous in preventing side reactions and simplifying purification. However, these conditions can sometimes lead to the degradation of starting materials or products. Non-catalytic methods can also be promoted by microwave irradiation, which can enhance reaction rates.

Another approach involves the activation of the carboxylic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) can be used to form a more reactive acyl intermediate, which then readily reacts with the alcohol. researchgate.net For instance, CDI reacts with a carboxylic acid to form an N-acylimidazole intermediate, which is highly susceptible to nucleophilic attack by an alcohol to form the corresponding ester. researchgate.net

Alternative Synthetic Routes: Exploration of Novel Coupling Strategies

Beyond traditional esterification, modern organic synthesis offers a variety of novel coupling strategies that can be applied to the formation of 1-Adamantylmethyl 4-aminobenzoate.

One such method is the Ullmann condensation , a copper-catalyzed reaction that can be used to form C-O bonds. researchgate.netwikipedia.org This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org While traditionally requiring harsh conditions, modern advancements have led to the development of ligand-accelerated Ullmann-type reactions that proceed under milder conditions. banrepcultural.org For the synthesis of the target molecule, this could potentially involve the coupling of a 4-halo-benzoate derivative with 1-adamantylmethanol.

Another powerful technique is decarboxylative coupling , which has emerged as a modern strategy for C-C bond formation and can be adapted for ester synthesis.

Furthermore, the synthesis can be approached by first preparing an activated derivative of one of the starting materials. For example, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids in the presence of potassium carbonate. rsc.org A similar strategy could be envisioned for the synthesis of 1-Adamantylmethyl 4-aminobenzoate, potentially starting from 1-(bromomethyl)adamantane (B88627) and 4-aminobenzoic acid or its salt.

Table 1: Comparison of Synthetic Approaches for Ester Formation

| Method | General Reactants | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Acid Catalyst, Heat | Readily available starting materials, well-established. researchgate.net | Reversible, may require excess reactant or water removal. researchgate.net |

| Carbodiimide Coupling (e.g., DCC) | Carboxylic Acid, Alcohol, Coupling Agent | Room Temperature | Mild conditions, high yields. | Formation of urea (B33335) byproduct can complicate purification. |

| Ullmann Condensation | Aryl Halide, Alcohol | Copper Catalyst, Base, Heat | Can be used for sterically hindered substrates. wikipedia.org | Often requires high temperatures, potential for side reactions. wikipedia.org |

| Reaction with Activated Alkyl Halide | Carboxylic Acid Salt, Alkyl Halide | Base, Solvent | Can be effective for specific substrates. rsc.org | Requires pre-functionalization of the alcohol component. |

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity:

The synthesis of 1-Adamantylmethyl 4-aminobenzoate from 4-aminobenzoic acid and 1-adamantylmethanol does not present significant regioselectivity challenges concerning the ester bond formation, as the carboxylic acid group is the reactive site for esterification. However, if substituted adamantane (B196018) or aminobenzoic acid derivatives were used, the position of substitution would be a critical factor. For instance, in the synthesis of disubstituted adamantane derivatives, the relative positions of the substituents (e.g., 1,2- vs. 1,3-) are determined by the synthetic route chosen. mdpi.com

Stereoselectivity:

The adamantane cage in 1-adamantylmethanol is achiral. The 1-adamantylmethyl group itself does not possess a stereocenter at the carbon bearing the hydroxyl group. Therefore, the esterification reaction with 4-aminobenzoic acid does not create a new stereocenter at this position, and issues of stereoselectivity at the adamantane core are not a primary concern in this specific synthesis. However, in the synthesis of more complex adamantane derivatives, particularly those with substituents that introduce chirality, stereoselective synthesis becomes a critical aspect to control the three-dimensional arrangement of the molecule, which can significantly impact its biological activity. nih.gov

Reaction Mechanism Investigations during 1-Adamantylmethyl 4-aminobenzoate Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing product yield. This involves studying the kinetics of the reaction and identifying any transient intermediate species.

Kinetic Studies of Esterification and Derivatization Reactions

Kinetic studies provide valuable information about the rate of a reaction and how it is influenced by various factors such as reactant concentrations, temperature, and catalyst loading. For the Fischer esterification of 4-aminobenzoic acid with 1-adamantylmethanol, a kinetic study would involve monitoring the concentration of reactants and products over time under different conditions.

The rate of esterification is known to be dependent on the structure of the alcohol, with primary alcohols generally reacting faster than secondary and tertiary alcohols. researchgate.net A kinetic analysis would quantify this effect for 1-adamantylmethanol. The equilibrium constant (K) for the reaction provides a measure of the reaction's efficiency at equilibrium. researchgate.net

Table 2: Hypothetical Kinetic Parameters for Esterification

| Parameter | Description | Potential Influence on Reaction |

| Rate Constant (k) | A measure of the reaction speed. | Higher temperature and optimal catalyst concentration would likely increase k. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Steric hindrance of the adamantyl group might influence the activation energy. |

| Equilibrium Constant (K) | The ratio of products to reactants at equilibrium. | Using an excess of 1-adamantylmethanol would shift the equilibrium to favor product formation. researchgate.net |

This table presents hypothetical parameters that would be determined through experimental kinetic studies.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic techniques are invaluable for monitoring the progress of a reaction and identifying transient intermediates. For the synthesis of 1-Adamantylmethyl 4-aminobenzoate, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

FTIR Spectroscopy: The progress of the esterification can be monitored by observing the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the characteristic C=O stretching band of the ester. The C-O stretching of the ester also provides a key diagnostic peak.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for tracking the reaction. In ¹H NMR, the appearance of a new signal for the methylene (B1212753) protons of the 1-adamantylmethyl group adjacent to the ester oxygen would be a clear indicator of product formation. The chemical shift of these protons would be different from that of the methylene protons in the starting alcohol. Similarly, in ¹³C NMR, the formation of the ester carbonyl carbon and the carbon of the methylene group attached to the oxygen would be observed at characteristic chemical shifts. mdpi.com

Green Chemistry Principles in 1-Adamantylmethyl 4-aminobenzoate Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic methodologies that align with the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of 1-adamantylmethyl 4-aminobenzoate synthesis, this translates to exploring alternative reaction conditions and analyzing the efficiency of synthetic routes to minimize environmental impact.

Solvent-Free and Environmentally Benign Synthetic Protocols

Traditional esterification methods often rely on the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, the development of solvent-free and environmentally benign synthetic protocols is a key area of research.

One promising approach for the synthesis of esters under solvent-free conditions is mechanochemistry, specifically through high-speed ball-milling. nih.gov This technique utilizes mechanical force to induce chemical reactions between solid reactants, eliminating the need for a solvent. nih.gov A reported method for mechanically induced solvent-free esterification at room temperature involves the reaction of carboxylic acids with alcohols in the presence of iodine and potassium hypophosphite. nih.gov

The proposed reaction for the synthesis of 1-adamantylmethyl 4-aminobenzoate via this solvent-free method would involve the direct reaction of 4-aminobenzoic acid with 1-adamantylmethanol.

Proposed Solvent-Free Synthesis of 1-Adamantylmethyl 4-aminobenzoate:

| Reactant A | Reactant B | Reagents | Conditions | Product |

| 4-Aminobenzoic acid | 1-Adamantylmethanol | I₂, KH₂PO₂ | High-speed ball-milling, Room temperature | 1-Adamantylmethyl 4-aminobenzoate |

This method presents a significant green advantage by avoiding the use of hazardous solvents. The reaction proceeds at ambient temperature, which also contributes to energy efficiency. nih.gov The byproducts of this reaction are expected to be less harmful than those generated in many classical esterification procedures.

Another environmentally benign approach is the use of biocatalysis. While specific enzymatic synthesis of 1-adamantylmethyl 4-aminobenzoate is not widely reported, the use of enzymes like lipases for esterification is a well-established green methodology. These reactions are typically performed in aqueous media or under solvent-free conditions and are highly selective, reducing the formation of byproducts.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

For the synthesis of 1-adamantylmethyl 4-aminobenzoate from 4-aminobenzoic acid and 1-adamantylmethanol, the theoretical atom economy can be calculated as follows:

Reaction: C₇H₇NO₂ + C₁₁H₁₈O → C₁₈H₂₅NO₂ + H₂O

Molecular Weights:

4-Aminobenzoic acid (C₇H₇NO₂): 137.14 g/mol

1-Adamantylmethanol (C₁₁H₁₈O): 166.26 g/mol synthonix.comnih.gov

1-Adamantylmethyl 4-aminobenzoate (C₁₈H₂₅NO₂): 287.39 g/mol

Water (H₂O): 18.02 g/mol

Atom Economy Calculation:

Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100

Atom Economy = [287.39 / (137.14 + 166.26)] x 100

Atom Economy = [287.39 / 303.40] x 100 ≈ 94.72%

This high theoretical atom economy indicates that the direct esterification is an efficient process in terms of incorporating the atoms of the reactants into the final product. The only byproduct is water, which is environmentally benign.

Reaction Efficiency Analysis:

While atom economy provides a theoretical measure of efficiency, the actual reaction efficiency is determined by the chemical yield and the E-factor (Environmental Factor). The E-factor considers the total amount of waste generated per kilogram of product.

For the proposed solvent-free mechanochemical synthesis, the E-factor would be significantly lower compared to traditional solvent-based methods. The primary sources of waste would be the reagents used (I₂ and KH₂PO₂) and any unreacted starting materials. Optimizing the reaction conditions, such as the milling time and frequency, can maximize the yield and further reduce waste. nih.gov

The efficiency of such a process can be summarized in the following table:

Efficiency Metrics for the Proposed Solvent-Free Synthesis:

| Metric | Value/Consideration | Significance |

| Theoretical Atom Economy | ~94.72% | High efficiency in atom utilization. |

| Solvent Usage | None | Eliminates a major source of chemical waste and environmental pollution. |

| Energy Consumption | Low (Room Temperature) | Reduces the carbon footprint of the synthesis. |

| Byproducts | Primarily water | Benign byproduct with minimal environmental impact. |

| Potential Waste | Unreacted starting materials, reagents | Can be minimized by optimizing reaction conditions and purification processes. |

Sophisticated Spectroscopic and Crystallographic Analyses of 1 Adamantylmethyl 4 Aminobenzoate Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-Adamantylmethyl 4-aminobenzoate (B8803810), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its covalent framework and conformational dynamics.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between different nuclei.

Correlation Spectroscop'y (COSY): This homonuclear experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. In the case of 1-Adamantylmethyl 4-aminobenzoate, COSY would be instrumental in confirming the proton network within the adamantyl cage and the aromatic ring. For instance, the characteristic coupling between the ortho and meta protons on the 4-aminobenzoate ring would be readily observable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.eduemerypharma.com An HSQC spectrum would allow for the unambiguous assignment of each carbon atom in the molecule that bears protons. columbia.eduemerypharma.com The distinct signals from the adamantyl CH and CH₂ groups, the linker CH₂, and the aromatic CHs would be clearly resolved.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to connecting the different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. columbia.edu For 1-Adamantylmethyl 4-aminobenzoate, the most critical HMBC correlation would be between the protons of the methylene (B1212753) bridge (-O-CH₂-) and the carbonyl carbon of the benzoate (B1203000) group, as well as the quaternary carbon of the adamantyl group. This would unequivocally confirm the ester linkage between the adamantylmethyl and 4-aminobenzoate moieties.

Predicted ¹H and ¹³C NMR Data for 1-Adamantylmethyl 4-aminobenzoate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Adamantyl-CH | ~1.75 | ~38 | Broad Singlet |

| Adamantyl-CH₂ | ~1.60 | ~28 | Multiplet |

| Adamantyl-CH₂ | ~2.00 | ~40 | Multiplet |

| -O-CH₂- | ~3.80 | ~75 | Singlet |

| Ar-NH₂ | ~4.10 | - | Broad Singlet |

| Ar-H (ortho to -NH₂) | ~6.60 | ~113 | Doublet |

| Ar-H (meta to -NH₂) | ~7.80 | ~131 | Doublet |

| Ar-C-NH₂ | - | ~151 | - |

| Ar-C-COO | - | ~120 | - |

| -COO- | - | ~166 | - |

Variable temperature (VT) NMR studies can provide insights into dynamic processes within a molecule, such as restricted rotation around single bonds or conformational exchange. For 1-Adamantylmethyl 4-aminobenzoate, VT-NMR could be used to investigate the rotational barrier around the C-O bond of the ester and the C-N bond of the amine. However, given the relatively free rotation expected for these single bonds, it is likely that any conformational exchange would be too rapid to be observed on the NMR timescale, even at lower temperatures. Significant changes in the spectra would not be anticipated unless unexpected steric hindrance or intermolecular interactions are present in the chosen solvent.

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 1-Adamantylmethyl 4-aminobenzoate with high precision. This allows for the calculation of the elemental formula, confirming the molecular identity. The expected exact mass can be calculated from the chemical formula C₁₈H₂₃NO₂.

Predicted HRMS Data for 1-Adamantylmethyl 4-aminobenzoate

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₈H₂₄NO₂⁺ | 286.1799 |

| [M+Na]⁺ | C₁₈H₂₃NNaO₂⁺ | 308.1621 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. nih.govsc.edu The resulting fragment ions provide a "fingerprint" of the molecule's structure. For 1-Adamantylmethyl 4-aminobenzoate, the most likely fragmentation pathways would involve the cleavage of the ester bond and fragmentation of the adamantyl cage.

Plausible Fragmentation Pathways:

Loss of the adamantylmethyl group: Cleavage of the O-CH₂ bond would result in the formation of a 4-aminobenzoyl cation and an adamantylmethyl radical.

Formation of the adamantyl cation: A common fragmentation pathway for adamantane (B196018) derivatives is the formation of the stable adamantyl cation at m/z 135.

Decarboxylation: Loss of CO₂ from the 4-aminobenzoate fragment is also a possible pathway.

Predicted Key Fragment Ions in MS/MS

| Predicted m/z | Proposed Fragment Structure |

| 285 | [M]⁺ |

| 149 | [Adamantyl-CH₂]⁺ |

| 137 | [H₂N-C₆H₄-COOH]⁺ |

| 135 | [Adamantyl]⁺ |

| 120 | [H₂N-C₆H₄-CO]⁺ |

| 92 | [H₂N-C₆H₄]⁺ |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. rsc.orgmdpi.com This technique would provide precise bond lengths, bond angles, and torsion angles for 1-Adamantylmethyl 4-aminobenzoate. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds and van der Waals forces.

Molecular Geometry and Bond Length/Angle Characterization

Awaiting experimental data from X-ray crystallography.

Intermolecular Interactions and Crystal Packing Motifs

Awaiting experimental data from X-ray crystallography.

Polymorphism and Solid-State Conformational Analysis

Awaiting experimental data from techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Isomers

Awaiting experimental IR and Raman spectral data.

Computational Chemistry and Theoretical Investigations of 1 Adamantylmethyl 4 Aminobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic characteristics of molecular systems. For 1-Adamantylmethyl 4-aminobenzoate (B8803810), DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Frontier molecular orbital theory is important in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

For 1-Adamantylmethyl 4-aminobenzoate, the HOMO is expected to be localized primarily on the electron-rich 4-aminobenzoate moiety, specifically on the amino group and the aromatic ring. The LUMO, conversely, is likely to be distributed over the carbonyl group of the ester and the benzene (B151609) ring. This distribution is suggested by studies on similar molecules like ethyl 4-aminobenzoate. researchgate.net

Table 1: Predicted Frontier Orbital Properties of 1-Adamantylmethyl 4-aminobenzoate

| Property | Predicted Value/Region | Basis of Prediction |

| HOMO Energy | Relatively high | Presence of electron-donating amino group |

| LUMO Energy | Relatively low | Presence of electron-withdrawing ester group |

| HOMO-LUMO Gap | Moderate | Combination of donor and acceptor moieties |

| HOMO Localization | 4-aminobenzoate group (amino and phenyl) | Electronic nature of the substituent |

| LUMO Localization | 4-aminobenzoate group (carbonyl and phenyl) | Electronic nature of the substituent |

This table is predictive and based on theoretical principles and data from analogous compounds.

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for understanding intermolecular interactions, including hydrogen bonding and other non-covalent interactions. For 1-Adamantylmethyl 4-aminobenzoate, the ESP map is expected to show distinct regions of positive and negative potential.

The most negative potential (typically colored red) is anticipated to be located around the oxygen atoms of the ester's carbonyl group, indicating a region with a high electron density that is prone to electrophilic attack. The region around the nitrogen atom of the amino group will also exhibit a negative potential. Conversely, the hydrogen atoms of the amino group are expected to be regions of positive potential (typically colored blue), making them potential hydrogen bond donors. The adamantyl cage, being a non-polar hydrocarbon moiety, is expected to have a relatively neutral potential. This type of analysis has been performed on related molecules to understand their interaction properties. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ester linkage in 1-Adamantylmethyl 4-aminobenzoate allows for multiple conformations. Understanding the preferred three-dimensional structure is crucial as it influences the molecule's physical and biological properties.

Molecular mechanics and molecular dynamics simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules. These methods can predict the relative energies of different conformers and identify the most stable structures. For the related compound 1-Adamantylmethyl 2-aminobenzoate, crystallographic studies have revealed the existence of two distinct conformers in the solid state, differing in their torsion angles. nih.gov A similar conformational diversity is expected for the 4-amino isomer. Key torsion angles that would define the conformation of 1-Adamantylmethyl 4-aminobenzoate include the rotation around the C-O and C-C bonds of the ester linkage.

Identifying the global minimum energy conformation from the vast number of possible structures is a significant challenge in computational chemistry. Various strategies are employed to tackle this, including systematic grid searches for simple molecules and more sophisticated stochastic methods like Monte Carlo simulations and genetic algorithms for complex systems. These methods systematically or randomly alter the molecular geometry and calculate the energy to find the most stable arrangement. For a molecule like 1-Adamantylmethyl 4-aminobenzoate, a combination of these methods would be necessary to confidently identify its global minimum energy structure.

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties.

DFT calculations are commonly used to predict vibrational frequencies (infrared and Raman). For ethyl 4-aminobenzoate, detailed vibrational assignments have been made using DFT calculations, which show good agreement with experimental spectra. researchgate.net Similar calculations for 1-Adamantylmethyl 4-aminobenzoate would allow for the assignment of its characteristic vibrational modes, including the N-H stretching of the amino group, the C=O stretching of the ester, and the various vibrations of the adamantyl cage and the benzene ring.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for 1-Adamantylmethyl 4-aminobenzoate

| Spectroscopic Technique | Predicted Key Features | Basis of Prediction |

| FT-IR | N-H stretching (~3300-3500 cm⁻¹) | Presence of amino group |

| C=O stretching (~1700-1730 cm⁻¹) | Presence of ester carbonyl | |

| C-H stretching of adamantyl (~2850-2950 cm⁻¹) | Presence of adamantyl group | |

| ¹H NMR | Signals for aromatic protons | Presence of benzene ring |

| Signals for adamantyl protons | Presence of adamantyl cage | |

| Signal for methylene (B1212753) bridge protons | Linker between adamantyl and ester | |

| ¹³C NMR | Signals for aromatic carbons | Presence of benzene ring |

| Signals for adamantyl carbons | Presence of adamantyl cage | |

| Signal for carbonyl carbon | Presence of ester group |

This table is predictive and based on characteristic group frequencies and data from analogous compounds.

In Silico Modeling of Molecular Interactions and Binding Affinity (Excluding Clinical Outcomes)

Computational, or in silico, methods are pivotal in modern drug discovery and molecular biology for predicting how a molecule might interact with biological targets. These theoretical studies can elucidate potential binding modes, estimate the strength of these interactions (binding affinity), and provide insights into the structural and electronic properties of a compound that govern its behavior at a molecular level.

Despite the recognized utility of such computational approaches, a thorough review of scientific literature reveals a notable absence of specific in silico modeling, molecular docking, or binding affinity studies for 1-Adamantylmethyl 4-aminobenzoate. While research exists for structurally related compounds, such as isomers or other derivatives of adamantane (B196018) and aminobenzoic acid, data focusing explicitly on the 1-Adamantylmethyl 4-aminobenzoate isomer is not publicly available.

For context, computational studies on analogous compounds often involve the following:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. The resulting scores, often expressed in kcal/mol, provide an estimation of the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to observe the dynamic behavior of the ligand-protein complex over time. This provides a more detailed view of the stability of the binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Quantum Mechanics (QM) Calculations: QM methods can be employed to study the electronic properties of the ligand, such as its molecular orbital energies (HOMO/LUMO) and electrostatic potential surface. This information is crucial for understanding the reactivity and nature of non-covalent interactions.

The bulky, rigid, and lipophilic adamantane cage, combined with the flexible ester linkage and the polar aminobenzoate group in 1-Adamantylmethyl 4-aminobenzoate, presents a unique structural motif. Theoretical investigations would be instrumental in predicting its potential biological targets and understanding the specific nature of its molecular interactions. For instance, the adamantyl group is known to form favorable van der Waals interactions within hydrophobic pockets of binding sites, while the aminobenzoate moiety can participate in hydrogen bonding and pi-stacking interactions.

The lack of published in silico data for 1-Adamantylmethyl 4-aminobenzoate means that no specific binding affinity values, interaction profiles with specific amino acid residues of a target protein, or detailed computational analyses can be reported at this time. Such studies would be a valuable future contribution to the scientific community to help elucidate the potential pharmacological profile of this compound.

Exploration of Molecular Interactions and Mechanistic Biochemical Investigations of 1 Adamantylmethyl 4 Aminobenzoate

Enzyme Inhibition and Activation Studies (in vitro, Mechanistic Focus)

The unique combination of a rigid, hydrophobic adamantane (B196018) core and a 4-aminobenzoate (B8803810) group suggests that 1-Adamantylmethyl 4-aminobenzoate could interact with a variety of enzymes. The adamantane moiety is known to confer increased lipophilicity and can act as a space-filling anchor within hydrophobic pockets of enzyme active sites. nih.govresearchgate.net The 4-aminobenzoate portion, an ester of p-aminobenzoic acid (PABA), is a known pharmacophore and a precursor in the folate synthesis pathway in bacteria. nih.gov

Kinetic Characterization of Enzyme-Substrate/Inhibitor Interactions

Predictively, the adamantane group of 1-Adamantylmethyl 4-aminobenzoate would likely drive its binding to enzymes with prominent hydrophobic pockets. For instance, adamantane derivatives have been successfully designed as inhibitors for enzymes like HIV-1 protease, where the bulky cage can occupy and block the S1 pocket. nih.gov The kinetics of such inhibition would likely be competitive, with the inhibitor vying for the same binding site as the natural substrate.

The 4-aminobenzoate moiety could also direct the molecule to enzymes that recognize PABA or similar structures. For example, dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate pathway, is a target for sulfonamide antibiotics which are structural analogs of PABA. nih.gov While 1-Adamantylmethyl 4-aminobenzoate is not a sulfonamide, its PABA ester structure could allow it to interact with the PABA binding site of DHPS, potentially acting as a competitive inhibitor.

A hypothetical kinetic study of 1-Adamantylmethyl 4-aminobenzoate with a target enzyme, such as a viral protease or a bacterial folate pathway enzyme, would involve determining key kinetic parameters.

Table 1: Predicted Kinetic Parameters for the Interaction of 1-Adamantylmethyl 4-aminobenzoate with a Hypothetical Target Enzyme

| Parameter | Predicted Value Range | Significance |

| K_i (Inhibition Constant) | Low µM to nM range | Indicates the potency of inhibition. A lower K_i signifies stronger binding of the inhibitor to the enzyme. |

| IC_50 (Half maximal inhibitory concentration) | Mid µM to nM range | Represents the concentration of inhibitor required to reduce enzyme activity by 50%. |

| Mechanism of Inhibition | Competitive or Non-competitive | Elucidates how the inhibitor interacts with the enzyme and its substrate. The adamantane moiety suggests a competitive mechanism by blocking a hydrophobic pocket. |

The kinetics of the oxidation of p-aminobenzoic acid itself has been studied with enzymes like horseradish peroxidase, demonstrating complex pH-dependent reaction rates. nih.gov This suggests that the electronic properties of the 4-aminobenzoate group in 1-Adamantylmethyl 4-aminobenzoate could also influence its interaction with target enzymes.

Reversibility and Irreversibility of Enzyme Binding

The binding of 1-Adamantylmethyl 4-aminobenzoate to a target enzyme is most likely to be reversible. The interactions would be predominantly non-covalent, including hydrophobic interactions from the adamantane cage and potentially hydrogen bonding or electrostatic interactions involving the ester and amine groups of the 4-aminobenzoate moiety. The absence of highly reactive functional groups suggests that the formation of a covalent, irreversible bond with the enzyme is unlikely.

Receptor Binding Studies (in vitro, Mechanistic Focus)

The structural features of 1-Adamantylmethyl 4-aminobenzoate also suggest potential interactions with various receptors. The adamantane scaffold has been utilized to design ligands for sigma receptors, which are implicated in neurological conditions and cancer. nih.govacs.org

Ligand-Receptor Association and Dissociation Kinetics

The kinetics of binding to a receptor, such as the sigma-2 receptor, would be crucial in determining the compound's potential efficacy. The association rate constant (k_on) would reflect how quickly the molecule binds to the receptor, while the dissociation rate constant (k_off) would indicate how long it remains bound. The bulky and rigid nature of the adamantane group could influence these kinetics, potentially leading to a slower k_off and a longer residence time on the receptor. nih.gov

Table 2: Predicted Receptor Binding Kinetic Parameters for 1-Adamantylmethyl 4-aminobenzoate

| Parameter | Predicted Characteristic | Implication |

| k_on (Association Rate Constant) | Moderate | The rate at which the ligand binds to the receptor. |

| k_off (Dissociation Rate Constant) | Slow | A slow dissociation can lead to a prolonged pharmacological effect. |

| K_d (Dissociation Constant) | Low µM to nM range | Represents the affinity of the ligand for the receptor; a lower K_d indicates higher affinity. |

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking studies are invaluable for predicting the binding mode of a ligand within a protein's active site. For 1-Adamantylmethyl 4-aminobenzoate, docking simulations could be performed against various potential targets.

For example, docking into the active site of the epidermal growth factor receptor (EGFR) kinase domain, a target for some adamantane derivatives, would likely show the adamantane cage nestled in a hydrophobic pocket. nih.govtandfonline.com The 4-aminobenzoate tail could then form hydrogen bonds with key residues in the active site. Similar docking studies of adamantane derivatives have been performed for targets like 11β-HSD1 and HIV-1 protease, consistently showing the adamantane occupying hydrophobic regions. nih.govnih.gov

Table 3: Predicted Molecular Docking Results for 1-Adamantylmethyl 4-aminobenzoate with a Target Protein

| Target Protein | Predicted Binding Site | Key Predicted Interactions | Predicted Binding Energy (kcal/mol) |

| Sigma-2 Receptor | Hydrophobic pocket | Hydrophobic interactions with adamantane; potential H-bonds with the ester/amino group. nih.gov | -7 to -10 |

| EGFR Kinase Domain | Hydrophobic pocket near the hinge region | Hydrophobic interactions with adamantane; H-bonds from the 4-aminobenzoate moiety to backbone atoms. nih.govtandfonline.com | -8 to -11 |

| HIV-1 Protease | S1/S1' pockets | Adamantane filling the hydrophobic S1 pocket. nih.gov | -9 to -12 |

Membrane Interaction Studies and Permeation Mechanisms (in vitro, Biophysical Focus)

The lipophilicity imparted by the adamantane group is a key determinant of how 1-Adamantylmethyl 4-aminobenzoate would interact with and permeate cell membranes. nih.govresearchgate.net The study of adamantane derivatives in lipid bilayers has shown that these molecules tend to localize in the interfacial region of the membrane. nih.govox.ac.ukbohrium.com

Molecular dynamics simulations of adamantane and its derivatives in lipid bilayers have revealed a preference for the region between the hydrophobic core and the polar headgroups. nih.govox.ac.ukbohrium.com The adamantane cage anchors the molecule within the lipid bilayer, while the more polar 4-aminobenzoate group would likely be oriented towards the aqueous environment or the polar headgroup region.

The permeation of 1-Adamantylmethyl 4-aminobenzoate across the membrane would likely occur in its neutral form. While the amino group can be protonated, the neutral species would face a much lower energy barrier to cross the hydrophobic core of the bilayer. nih.govox.ac.uk The ester linkage is generally more stable to hydrolysis within the non-polar membrane environment.

Table 4: Predicted Biophysical Parameters for Membrane Interaction of 1-Adamantylmethyl 4-aminobenzoate

| Parameter | Predicted Value/Behavior | Significance |

| LogP (Octanol-Water Partition Coefficient) | High (likely > 3) | Indicates high lipophilicity and a tendency to partition into membranes. nih.gov |

| Membrane Permeability | High | The lipophilic nature suggests good passive diffusion across cell membranes. nih.gov |

| Preferred Location in Bilayer | Interfacial region | The adamantane moiety would embed in the hydrophobic core while the 4-aminobenzoate part orients towards the polar headgroups. nih.govbohrium.com |

Liposome and Artificial Membrane Permeability Assays

The ability of a compound to cross biological membranes is a critical determinant of its pharmacokinetic profile. Liposome and artificial membrane permeability assays are common in vitro tools to predict the in vivo absorption of drugs.

Artificial Membrane Permeability Assays (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane transport. In this assay, a synthetic membrane, typically composed of a lipid-infused porous filter, separates a donor and an acceptor well. The compound of interest is added to the donor well, and its appearance in the acceptor well over time is quantified. For 1-Adamantylmethyl 4-aminobenzoate, a PAMPA study would provide valuable data on its passive diffusion potential. The highly rigid and hydrophobic nature of adamantane-containing backbones in membranes has been shown to limit swelling and enhance mechanical strength, which could influence the permeability characteristics. nih.gov

A hypothetical dataset for the permeability of 1-Adamantylmethyl 4-aminobenzoate and related analogs in a PAMPA assay is presented below to illustrate the expected outcomes.

| Compound | Structure | Predicted Permeability (Pe) x 10⁻⁶ cm/s |

| 1-Adamantylmethyl 4-aminobenzoate | Adamantane-CH₂-O-C(=O)-Ph-NH₂ | 15.2 |

| 1-Adamantyl 4-aminobenzoate | Adamantane-O-C(=O)-Ph-NH₂ | 12.8 |

| 1-Adamantylmethyl 3-aminobenzoate | Adamantane-CH₂-O-C(=O)-Ph(meta)-NH₂ | 16.5 |

| Benzyl 4-aminobenzoate | Ph-CH₂-O-C(=O)-Ph-NH₂ | 8.5 |

This table is illustrative and does not represent actual experimental data.

Spectroscopic Probes for Membrane Insertion and Orientation

Spectroscopic techniques are invaluable for elucidating the precise manner in which a molecule inserts into and orients within a lipid bilayer.

Fluorescence Spectroscopy: This technique can be employed by intrinsically fluorescent molecules or by attaching a fluorescent probe. While 1-Adamantylmethyl 4-aminobenzoate itself is not strongly fluorescent, its interaction with membranes can be studied using fluorescent probes embedded in the lipid bilayer. The insertion of the compound into the membrane would alter the local environment of these probes, leading to changes in their fluorescence emission spectra, anisotropy, and lifetime. nih.gov For instance, the use of environment-sensitive probes can reveal the depth of insertion of the adamantane cage. researchgate.net Furthermore, adamantane-based porous organic frameworks have been shown to exhibit excellent fluorescence properties, suggesting that derivatives of 1-Adamantylmethyl 4-aminobenzoate could potentially be designed as fluorescent sensors. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution and solid-state NMR are powerful tools for determining the structure and orientation of membrane-associated molecules. nih.govnih.gov For 1-Adamantylmethyl 4-aminobenzoate, ¹H and ¹³C NMR could be used to study its interaction with model membranes like lipid micelles or bicelles. Paramagnetic probes can be added to the system to provide distance restraints, helping to define the depth of insertion of different parts of the molecule within the membrane. nih.gov Solid-state NMR, particularly with aligned membrane samples, can provide detailed information about the orientation of the adamantane cage and the aminobenzoate ring relative to the lipid bilayer. nih.gov

Structure-Activity Relationship (SAR) Studies of 1-Adamantylmethyl 4-aminobenzoate Analogs

SAR studies involve the synthesis and biological testing of a series of related compounds to understand how specific structural features influence their activity.

Systematic Derivatization and Biological Evaluation (in vitro, mechanistic focus)

A systematic SAR study of 1-Adamantylmethyl 4-aminobenzoate would involve modifying its three main components: the adamantane cage, the ester linkage, and the 4-aminobenzoate ring.

Adamantane Moiety: The size and lipophilicity of the adamantane group can be altered. For example, replacing the adamantane with smaller cycloalkyl groups (e.g., cyclohexyl, cyclopentyl) or larger diamondoid structures could reveal the optimal steric and hydrophobic requirements for activity.

Ester Linkage: The ester bond could be replaced with more stable linkages, such as an amide or an ether, to investigate the importance of this functional group for activity and to potentially improve metabolic stability.

Aminobenzoate Ring: The position of the amino group on the benzene (B151609) ring could be moved from the para (4-position) to the meta (3-position) or ortho (2-position) to probe the influence of its location on receptor binding or membrane interaction. The amino group itself could be substituted with other functional groups like a nitro, hydroxyl, or methyl group to explore the electronic and hydrogen-bonding requirements.

The following table outlines a hypothetical series of analogs and their predicted biological activity based on general SAR principles for adamantane and aminobenzoate derivatives. pharmacy180.comnih.gov

| Analog | Modification | Predicted In Vitro Activity (IC₅₀, µM) | Rationale |

| 1-Adamantylmethyl 4-aminobenzoate | Parent Compound | 5.0 | Baseline activity |

| Analog A | Replacement of adamantane with cyclohexyl | 12.5 | Reduced lipophilicity may decrease membrane interaction and activity. |

| Analog B | Amide linkage instead of ester | 8.2 | Altered hydrogen bonding and electronic properties may slightly reduce activity. |

| Analog C | Amino group at the 3-position | 4.1 | Change in dipole moment and hydrogen bonding pattern may enhance activity. |

| Analog D | N-acetylation of the amino group | > 50 | Masking the amino group likely abolishes key interactions. |

This table is illustrative and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for 1-Adamantylmethyl 4-aminobenzoate analogs could be developed using a set of synthesized and tested compounds.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog, including:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic properties: Dipole moment, partial charges on atoms.

Topological indices: Describing the branching and shape of the molecule.

3D descriptors: Such as solvent-accessible surface area.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a model that correlates a selection of these descriptors with the observed biological activity. For instance, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.85 * LogP - 0.12 * (Molecular Weight) + 1.5 * (Charge on Amino Nitrogen) + 2.3

This equation would suggest that higher lipophilicity and a more negative partial charge on the amino nitrogen are beneficial for activity, while increased molecular weight is detrimental. Such models, once validated, can be used to predict the activity of yet-unsynthesized analogs, thereby guiding further drug design efforts. QSAR studies on other aminobenzoic acid derivatives have highlighted the importance of hydrophobicity and aromaticity for their inhibitory activities. nih.gov

Photophysical and Photochemical Investigations of 1 Adamantylmethyl 4 Aminobenzoate

Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis Absorption Profiles and Extinction Coefficients

No peer-reviewed studies detailing the UV-Vis absorption spectrum or the molar extinction coefficients for 1-Adamantylmethyl 4-aminobenzoate (B8803810) could be located. For context, the chromophoric part of the molecule, the 4-aminobenzoate group, typically exhibits absorption maxima in the UV region. For instance, 4-aminobenzoic acid itself has absorption maxima around 194 nm, 226 nm, and 278 nm. nih.gov The esterification with the bulky, non-chromophoric 1-adamantylmethyl group is expected to cause only minor shifts (solvatochromic or structural) in these absorption bands rather than fundamentally altering the absorption profile.

A detailed experimental investigation would be required to generate a UV-Vis absorption profile and determine the molar extinction coefficients for 1-Adamantylmethyl 4-aminobenzoate. Such a table would typically appear as follows, but is presented here as a template due to the lack of data:

Table 1: Hypothetical UV-Vis Absorption Data for 1-Adamantylmethyl 4-aminobenzoate

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Fluorescence Emission Spectra and Quantum Yields

Similarly, there is no published data on the fluorescence emission spectra or the fluorescence quantum yields of 1-Adamantylmethyl 4-aminobenzoate. The fluorescence properties of aminobenzoate esters can be significantly influenced by the solvent polarity and the nature of the ester group. Research on related compounds, such as ethyl 4-aminobenzoate, shows that the fluorescence emission increases in certain environments like micelles or cyclodextrin (B1172386) cavities. nih.gov The bulky adamantyl group might influence the fluorescence behavior by altering the solvent cage or by affecting non-radiative decay pathways, but without experimental data, this remains speculative.

A table of fluorescence quantum yields would require dedicated experimental work. A representative format is provided below:

Table 2: Hypothetical Fluorescence Quantum Yield Data for 1-Adamantylmethyl 4-aminobenzoate

| Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the lifetimes of excited electronic states and understanding the various de-excitation pathways available to a molecule. researchgate.net Such studies provide insights into the rates of radiative (fluorescence) and non-radiative processes. There are no published time-resolved fluorescence studies specifically on 1-Adamantylmethyl 4-aminobenzoate. Consequently, data on its excited-state lifetimes in different solvents or environments are not available.

Photoreactivity Studies and Photodegradation Mechanisms

The photostability of a molecule is a critical parameter, especially for compounds used in applications involving light exposure. The study of photoreactivity involves identifying the products formed upon irradiation and elucidating the chemical pathways of their formation.

Identification of Photoproducts and Reaction Pathways

No studies have been found that investigate the photoreactivity of 1-Adamantylmethyl 4-aminobenzoate and identify its photoproducts. For many UV filters, photodegradation can lead to a loss of efficacy and the formation of potentially reactive species. researchgate.net The expected photoreactions for aminobenzoate esters could involve processes such as photo-Fries rearrangement, ester cleavage, or reactions involving the amino group. The adamantyl moiety is generally considered to be photochemically stable, suggesting that any photoreactivity would likely be centered on the 4-aminobenzoate portion of the molecule.

Influence of Solvent and Environment on Photostability

The stability of a molecule upon exposure to light can be highly dependent on its surrounding environment, including the type of solvent. Different solvents can influence the nature of the excited states and the pathways of photochemical reactions. However, in the absence of any photodegradation studies for 1-Adamantylmethyl 4-aminobenzoate, there is no information on how its photostability is affected by the solvent or other environmental factors.

Advanced Applications in Materials Science and Supramolecular Chemistry Involving 1 Adamantylmethyl 4 Aminobenzoate

Incorporation into Polymer Architectures and Macromolecular Systems

The adamantane (B196018) group is a bulky pendant moiety known to improve the thermal and mechanical properties of polymers. wikipedia.org The rigid and stress-free nature of the adamantane cage, combined with the reactive potential of the aminobenzoate group, makes 1-Adamantylmethyl 4-aminobenzoate (B8803810) an attractive monomer or comonomer in polymer chemistry. wikipedia.orgacs.org

Synthesis of Monomers and Polymerization Studies

While direct polymerization studies specifically detailing 1-Adamantylmethyl 4-aminobenzoate are not extensively documented in publicly available literature, the synthesis of related adamantane-containing monomers and their subsequent polymerization into high-performance polymers like polyamides and polyimides are well-established. acs.orgresearchgate.net The synthesis of monomers analogous to 1-Adamantylmethyl 4-aminobenzoate typically involves the functionalization of adamantane, followed by coupling with a suitable aromatic or reactive group. For instance, a new adamantane-based dietheramine was synthesized in a two-step process involving a chloro displacement reaction followed by a catalytic reduction. acs.org

The amino group of 1-Adamantylmethyl 4-aminobenzoate allows it to be incorporated into polymer chains through polycondensation reactions. It can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. acs.orgresearchgate.net These reactions often proceed via a two-stage synthesis where an intermediate poly(amic acid) is first formed, which is then thermally or chemically converted to the final polyimide. acs.org The presence of the bulky adamantane unit can enhance the solubility of the resulting polymers in organic solvents, a significant advantage for processing. acs.org

For example, adamantane-containing polyimides have been synthesized that exhibit good solubility in solvents like N-methyl-2-pyrrolidone (NMP). acs.org Similarly, the synthesis of poly(1,3-adamantane)s has been achieved through methods like Wurtz coupling and ring-opening polymerization, although the resulting polymers often suffer from poor solubility. acs.org The introduction of flexible spacers or solubilizing groups alongside the adamantane moiety is a common strategy to overcome this limitation.

Characterization of Polymer Structure and Morphology

Polymers incorporating adamantane units are characterized by a range of analytical techniques to determine their structure, molecular weight, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in confirming the chemical structure of the monomers and the final polymer. mdpi.com Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the polymers.

The thermal properties of these polymers are of particular interest. Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg), which is often significantly elevated due to the rigid adamantane cage restricting segmental motion of the polymer chains. acs.org For instance, adamantane-based polyimides have been reported with Tg values ranging from 248 to 308 °C. acs.org Thermomechanical Analysis (TMA) and Thermogravimetric Analysis (TGA) are used to assess the softening temperatures and thermal stability, respectively. Adamantane-containing polyimides have shown high decomposition temperatures, often exceeding 500 °C in both air and nitrogen atmospheres, highlighting their exceptional thermal stability. acs.org

X-ray diffraction studies often reveal that polymers containing the bulky and irregularly shaped adamantane group are amorphous in nature. acs.org This lack of crystallinity can contribute to their enhanced solubility.

Table 1: Thermal Properties of Adamantane-Based Polyimides

| Property | Value Range | Method of Analysis |

| Inherent Viscosity | 0.82 - 1.66 dL/g | Viscometry |

| Glass Transition Temperature (Tg) | 248 - 308 °C | DSC |

| Softening Temperature (Ts) | 254 - 335 °C | TMA |

| 10% Weight Loss Temperature | > 500 °C | TGA |

Data synthesized from studies on various adamantane-based polyimides. acs.org

Self-Assembly Phenomena and Supramolecular Aggregates

The adamantane moiety is a key player in supramolecular chemistry due to its well-defined size, shape, and lipophilicity. nih.gov This makes 1-Adamantylmethyl 4-aminobenzoate a prime candidate for designing molecules that can undergo self-assembly into complex, ordered structures.

Formation of Nanostructures and Ordered Assemblies

The amphiphilic nature that can be imparted to molecules containing the lipophilic adamantane group and a hydrophilic counterpart allows for self-assembly into micelles and other nanostructures in aqueous environments. nih.gov For example, star-shaped polymers with an adamantane core have been shown to self-assemble into micelles that exhibit high stability. nih.gov The rigid adamantane core contributes to a lower critical micelle concentration (CMC) compared to polymers with more flexible cores, indicating greater thermodynamic stability of the resulting nanostructures. nih.gov

Adamantane derivatives can also be used as building blocks for the self-assembly of molecular crystals. wikipedia.org The directional interactions facilitated by the 4-aminobenzoate part of the molecule, such as hydrogen bonding, can guide the arrangement of the bulky adamantane units into well-defined, ordered lattices.

Driving Forces for Self-Assembly (Hydrogen Bonding, π-π Stacking)

The self-assembly of systems containing 1-Adamantylmethyl 4-aminobenzoate is driven by a combination of non-covalent interactions.

Host-Guest Interactions: The adamantane group is well-known for its ability to form stable inclusion complexes with cyclodextrins (CDs), particularly β-cyclodextrin. rsc.orgnih.gov The hydrophobic adamantane "guest" fits snugly into the hydrophobic cavity of the cyclodextrin (B1172386) "host." This highly specific molecular recognition can be harnessed to build complex supramolecular architectures, create responsive materials, and functionalize surfaces. rsc.orgresearchgate.net The complexation can be used to tune material properties, such as the lower critical solution temperature (LCST) of thermoresponsive polymers. nih.gov

Surface Functionalization and Adsorption Studies

The unique properties of the adamantane group make it an excellent anchor for modifying surfaces. Its strong interaction with hydrophobic surfaces and its ability to form inclusion complexes with cyclodextrins provide versatile strategies for surface functionalization.

Adamantane derivatives can be used to modify the surface of various materials, including synthetic and natural fibers, and nanoparticles. researchgate.net For instance, the surface functionality of gold nanoclusters has been successfully modified using adamantane-thiolate ligands. rsc.org These functionalized nanoclusters can then interact with cyclodextrins, which act as a protective layer, enhancing the stability of the nanoclusters against oxidizing agents. rsc.org

The process of surface functionalization often relies on the principle of self-assembly. Adamantane-containing molecules can be designed to adsorb onto a substrate, presenting a surface with new chemical or physical properties. The adamantyl group can act as a robust anchor in the lipid bilayer of liposomes, which has promising applications in targeted drug delivery and surface recognition. nih.govresearchgate.net This anchoring ability is attributed to the lipophilicity and bulkiness of the adamantane cage. nih.gov

In the context of 1-Adamantylmethyl 4-aminobenzoate, the aminobenzoate group offers a reactive handle for covalent attachment to surfaces, while the adamantane group can be used for subsequent non-covalent modification via host-guest chemistry with cyclodextrins. This dual functionality allows for the creation of complex, multi-layered surface architectures with tailored properties.

Adsorption Isotherms and Surface Coverage

The study of adsorption isotherms provides critical information on how a molecule interacts with and covers a surface. For a molecule like 1-Adamantylmethyl 4-aminobenzoate, understanding its adsorption behavior is fundamental to harnessing its potential in applications such as sensors, molecular electronics, and controlled-release systems. The bulky adamantane group is known for its strong van der Waals interactions and its ability to form stable host-guest complexes, particularly with cyclodextrins. nih.gov This suggests that it could form well-defined monolayers on various substrates.

The 4-aminobenzoate part of the molecule offers potential binding sites through its amino and carboxylate groups, which could interact with a variety of surfaces through hydrogen bonding, electrostatic interactions, or covalent linkages. The interplay between the bulky, hydrophobic adamantane and the more polar aminobenzoate group would likely dictate the orientation and packing density of the molecules on a surface.

While specific isotherm models like Langmuir or Freundlich have not been reported for 1-Adamantylmethyl 4-aminobenzoate, related studies on similar compounds offer insights. For instance, research on the adsorption of 4-aminobenzoic acid on silicon surfaces has demonstrated that the molecule can form ordered layers, with the binding mechanism dependent on the surface modification. This highlights the importance of the substrate in determining the nature of the adsorbed layer.

Characterization of Surface-Bound Layers

The characterization of molecular layers on surfaces is crucial for understanding their structure, thickness, and organization, which in turn dictates their functional properties. Techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and scanning tunneling microscopy (STM) are powerful tools for probing these characteristics.

For a surface-bound layer of 1-Adamantylmethyl 4-aminobenzoate, these techniques could provide valuable data:

X-ray Photoelectron Spectroscopy (XPS): Could confirm the elemental composition of the surface layer and provide information about the chemical states of the nitrogen, oxygen, and carbon atoms, indicating how the molecule is bound to the substrate.

Scanning Tunneling Microscopy (STM): Could potentially provide molecular-resolution images of the self-assembled monolayer, showing the packing arrangement of the individual 1-Adamantylmethyl 4-aminobenzoate molecules.

Although direct experimental data for 1-Adamantylmethyl 4-aminobenzoate is scarce, the broader field of adamantane-based supramolecular chemistry suggests that this molecule could form highly ordered self-assembled monolayers (SAMs) or be incorporated into more complex supramolecular structures on surfaces. The adamantane moiety often acts as an anchor or a recognition site in such assemblies. nih.gov

Further research is necessary to fully elucidate the surface chemistry of 1-Adamantylmethyl 4-aminobenzoate and to generate the specific data required for a comprehensive understanding of its adsorption isotherms and the nature of its surface-bound layers. Such studies would be invaluable for unlocking its potential in the design of advanced materials with tailored surface properties.

Chemosensory and Recognition Studies Involving 1 Adamantylmethyl 4 Aminobenzoate

Design of Molecular Receptors for 1-Adamantylmethyl 4-aminobenzoate (B8803810)

The design of synthetic and biological receptors for a molecule like 1-Adamantylmethyl 4-aminobenzoate focuses on creating binding sites that are complementary in size, shape, and chemical character to the target guest molecule. The adamantyl group, in particular, is a popular building block in medicinal chemistry and a well-established guest for various host molecules due to its rigid structure and hydrophobicity. nih.gov

Cyclodextrins: These cyclic oligosaccharides are natural macrocycles with a hydrophilic outer surface and a hydrophobic inner cavity, making them ideal hosts for nonpolar guests in aqueous solutions. oatext.com β-cyclodextrin, composed of seven glucopyranose units, has a cavity size that is particularly well-suited for encapsulating the adamantane (B196018) moiety. mdpi.com The design of receptors using cyclodextrins involves selecting the appropriate cyclodextrin (B1172386) size (α-, β-, or γ-) to match the dimensions of the adamantyl cage. oatext.commdpi.com For 1-Adamantylmethyl 4-aminobenzoate, the adamantyl group would be expected to be included within the β-cyclodextrin cavity, leaving the more polar 4-aminobenzoate group oriented towards the solvent or interacting with the hydrophilic rim of the cyclodextrin. researchgate.net

Calixarenes: These are synthetic macrocycles with a "cup-like" shape, featuring a hydrophobic cavity and rims that can be easily functionalized. researchgate.net This versatility allows for the rational design of receptors with tailored binding properties. nih.govnih.gov A calix mdpi.comarene or calix nih.govarene could be designed to recognize 1-Adamantylmethyl 4-aminobenzoate through a combination of interactions. The hydrophobic adamantyl group would be drawn to the calixarene's aromatic cavity, while the lower rim could be modified with groups capable of hydrogen bonding with the guest's amino or ester functionalities. researchgate.netnih.gov

Cucurbit[n]urils: Cucurbit[n]urils, particularly cucurbit researchgate.neturil (CB researchgate.net), are pumpkin-shaped macrocyclic hosts known for forming exceptionally stable inclusion complexes with adamantane derivatives. nih.govmdpi.com The strong affinity is driven by a near-perfect size and shape match between the adamantyl group and the CB researchgate.net cavity, supplemented by ion-dipole interactions between the guest and the carbonyl portals of the host. nih.govmdpi.com The design of a CB researchgate.net-based receptor for 1-Adamantylmethyl 4-aminobenzoate is straightforward due to this inherent high affinity for the adamantane portion of the molecule. nih.gov

Mechanisms of Molecular Recognition and Host-Guest Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. wikipedia.org For 1-Adamantylmethyl 4-aminobenzoate, the primary mechanism of recognition by macrocyclic hosts involves the encapsulation of the adamantyl group.

The key driving forces for this host-guest complexation are:

The Hydrophobic Effect: In an aqueous environment, there is a strong thermodynamic incentive for the nonpolar adamantyl group to be expelled from the water and sequestered within the hydrophobic cavity of a host molecule like a cyclodextrin or calixarene (B151959). wikipedia.org

Van der Waals Forces: Once inside the cavity, favorable, close-range van der Waals interactions between the surface of the adamantyl group and the inner wall of the host contribute significantly to the stability of the complex. researchgate.net

Shape and Size Complementarity: The snug fit between the guest (adamantane) and the host (e.g., β-cyclodextrin or CB researchgate.net) maximizes favorable interactions and is a critical determinant of binding strength. nih.govmdpi.com

Secondary Interactions: While the adamantane inclusion is the dominant binding event, the 4-aminobenzoate moiety can engage in secondary interactions that enhance stability and selectivity. These can include hydrogen bonding between the amino group and the host's functional groups (like the hydroxyls on a cyclodextrin rim) or π-π stacking interactions between the phenyl ring and an aromatic host like a calixarene. researchgate.netnih.gov

The strength of these interactions is often quantified by the association constant (Kₐ), with higher values indicating a more stable host-guest complex. Isothermal titration calorimetry (ITC) is a common technique used to measure the thermodynamic parameters of these interactions, providing insight into the enthalpy (ΔH) and entropy (ΔS) changes upon complexation. mdpi.comresearchgate.net Studies on various adamantane derivatives with different hosts have provided a wealth of thermodynamic data that serves as a benchmark for predicting the behavior of 1-Adamantylmethyl 4-aminobenzoate.

| Host | Guest | Association Constant (Kₐ) (M⁻¹) | Enthalpy (ΔH) (cal/mol) | Entropy (ΔS) (cal/mol·°C) | Reference |

|---|---|---|---|---|---|

| β-Cyclodextrin | 1-Adamantanecarboxylic acid | 7.7 x 10⁴ | -8894 | -7.46 | mdpi.com |

| β-Cyclodextrin | 1,3-Adamantanedicarboxylic acid | 6.3 x 10⁴ | -9763 | -10.8 | mdpi.com |

| Cucurbit researchgate.neturil (CB researchgate.net) | Adamantyl-modified NHC Ligand | 9.5 x 10⁸ | N/A | N/A | mdpi.com |

Development of Sensors for Analogs or Related Structures

The principles of molecular recognition are directly applied to the development of chemosensors. By coupling a specific binding event to a measurable output signal, a sensor can be created for a target analyte. For 1-Adamantylmethyl 4-aminobenzoate, sensor development would focus on detecting either the adamantane moiety, the aminobenzoate portion, or the entire molecule.

Sensors for Benzoic Acid Derivatives: Research has shown the development of biosensors capable of detecting benzoic acid derivatives. For instance, a synthetic transcription factor has been engineered in Saccharomyces cerevisiae to recognize 4-aminobenzoic acid (pABA), providing a fluorescent output upon binding. nih.gov This demonstrates that the aminobenzoate headgroup is a viable target for specific recognition in sensor design. Furthermore, voltammetric sensors based on electropolymerized p-aminobenzoic acid have been created for the quantification of other aromatic molecules, highlighting the utility of this chemical structure in electrochemical sensing platforms. nih.gov

Calixarene-Based Sensors: Calixarenes are particularly promising for sensor applications. A recent study demonstrated the ability of calix mdpi.comarene and calix nih.govarene monolayers to detect p-aminobenzoic acid (PABA) at an air-water interface. researchgate.net The host-guest interaction between the calixarene and PABA was monitored using the Langmuir technique, where changes in surface pressure and surface potential indicated the presence and concentration of the PABA guest. researchgate.net This approach could be adapted to detect 1-Adamantylmethyl 4-aminobenzoate, where the adamantyl group would likely enhance the binding to the hydrophobic calixarene host.

Indicator Displacement Assays: A common and powerful sensing strategy involves the use of indicator displacement assays. In this setup, a host molecule (like a cyclodextrin or cucurbituril) is pre-loaded with a reporter molecule (e.g., a fluorescent dye). The addition of a guest with a higher affinity for the host, such as an adamantane derivative, displaces the reporter molecule from the cavity. nih.gov This displacement event leads to a change in the reporter's signal (e.g., an increase or decrease in fluorescence), which can be correlated to the concentration of the adamantane-containing analyte. This method is highly sensitive and could be readily applied to detect 1-Adamantylmethyl 4-aminobenzoate.

Future Research Directions and Emerging Paradigms for 1 Adamantylmethyl 4 Aminobenzoate

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

Traditional batch synthesis methods for esterification, while effective, often require long reaction times and can be energy-intensive. Modern synthetic strategies offer pathways to more efficient, controlled, and scalable production of 1-Adamantylmethyl 4-aminobenzoate (B8803810).

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex molecules, including adamantane (B196018) derivatives. nih.govacs.orgresearchgate.netnih.gov This methodology utilizes machine-assisted, telescoped procedures where reagents are pumped through a network of tubes and reactors. The precise control over reaction parameters such as temperature, pressure, and residence time allows for improved yields, higher purity, and enhanced safety. Studies on other adamantane derivatives have demonstrated the successful application of flow chemistry, suggesting its high potential for the synthesis of 1-Adamantylmethyl 4-aminobenzoate. nih.govacs.org This approach would enable rapid optimization and production, facilitating further research into its properties and applications.

Photocatalysis: Photocatalysis, particularly using visible light, represents a green and efficient method for C-H functionalization, a key step in modifying the adamantane core. nih.govacs.orgchemrxiv.org Dual catalytic systems involving an iridium photocatalyst in tandem with a hydrogen atom transfer (HAT) catalyst have shown remarkable selectivity for the tertiary C-H bonds of adamantane. nih.govchemrxiv.org This allows for the direct installation of functional groups under mild conditions. Furthermore, semiconductor photocatalysis using materials like TiO2 has been used to functionalize adamantane, yielding hydroxylated products which can serve as precursors for esterification. researchgate.net Applying these photocatalytic strategies could lead to novel and more direct synthetic routes to 1-Adamantylmethyl 4-aminobenzoate and its analogues.

| Methodology | Description | Potential Advantages for 1-Adamantylmethyl 4-aminobenzoate Synthesis | Relevant Research |

|---|---|---|---|

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a flask. Offers precise control over reaction parameters. | Improved reaction speed, higher yields, enhanced safety, and scalability. Facilitates multi-step, telescoped synthesis. | nih.govacs.orgresearchgate.netnih.gov |

| Photocatalysis | Uses light to activate a catalyst, enabling chemical reactions under mild conditions. Can be highly selective for specific C-H bonds. | Enables direct functionalization of the adamantane cage, potentially reducing the number of synthetic steps. Environmentally friendly approach. | nih.govacs.orgchemrxiv.orgresearchgate.net |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic methods described above, real-time monitoring of the esterification reaction is crucial. Advanced spectroscopic techniques can provide continuous data on reactant consumption and product formation without the need for manual sampling.

In-line Spectroscopy: Techniques such as Near-Infrared (NIRS) and Raman spectroscopy are well-suited for online monitoring of chemical processes, including esterifications. researchgate.netnih.gov These methods can be integrated directly into a flow reactor setup. nih.govoxinst.com For the synthesis of 1-Adamantylmethyl 4-aminobenzoate, a probe could monitor the characteristic vibrational bands of the starting materials (e.g., the O-H stretch of the alcohol) and the product (e.g., the C=O stretch of the ester). The data acquired can be used to determine reaction kinetics, identify reaction endpoints, and ensure consistent product quality in real-time. researchgate.net Other methods, such as monitoring changes in viscosity, have also been shown to correlate with the progress of transesterification reactions and could be adapted for this purpose. unipd.it

Nuclear Magnetic Resonance (NMR) in Flow: The use of an NMR spectrometer equipped with a flow cell allows for detailed structural information to be collected as the reaction progresses. oxinst.com By tracking the changes in the intensity of specific proton or carbon signals corresponding to the reactants and the 1-Adamantylmethyl 4-aminobenzoate product, one can obtain precise kinetic data and calculate activation parameters for the reaction. oxinst.com

| Spectroscopic Probe | Monitoring Principle | Application to 1-Adamantylmethyl 4-aminobenzoate Synthesis | Relevant Research |

|---|---|---|---|